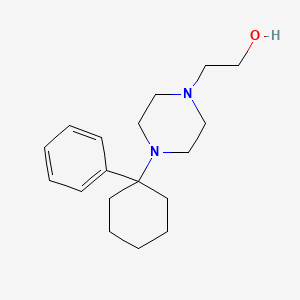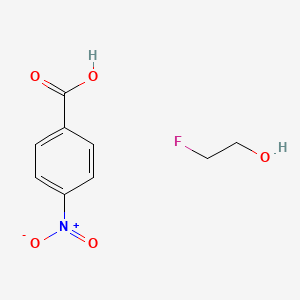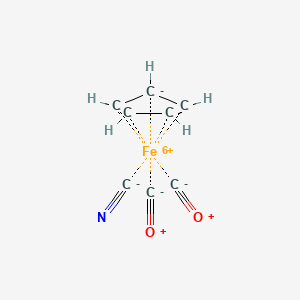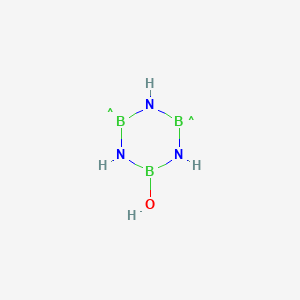![molecular formula C11H9NOS2 B14714939 5'H-Spiro[1,3-dithiolane-2,6'-isoquinolin]-5'-one CAS No. 6880-18-8](/img/structure/B14714939.png)
5'H-Spiro[1,3-dithiolane-2,6'-isoquinolin]-5'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’H-Spiro[1,3-dithiolane-2,6’-isoquinolin]-5’-one is a spirocyclic compound that features a unique structural motif combining a dithiolane ring and an isoquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’H-Spiro[1,3-dithiolane-2,6’-isoquinolin]-5’-one typically involves the formation of the spirocyclic structure through a series of reactions. One common method is the reaction of isoquinoline derivatives with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur-containing derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
5’H-Spiro[1,3-dithiolane-2,6’-isoquinolin]-5’-one has been explored for various scientific research applications:
Mécanisme D'action
The mechanism of action of 5’H-Spiro[1,3-dithiolane-2,6’-isoquinolin]-5’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparaison Avec Des Composés Similaires
- Spiro[1,3-dioxolane-2,6’-isoquinolin]-5’-one
- Spiro[1,3-dithiane-2,6’-isoquinolin]-5’-one
- Spiro[1,3-oxathiane-2,6’-isoquinolin]-5’-one
Comparison: 5’H-Spiro[1,3-dithiolane-2,6’-isoquinolin]-5’-one is unique due to the presence of the dithiolane ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the dithiolane ring can undergo specific oxidation and reduction reactions that are not possible with dioxolane or oxathiane rings .
Propriétés
Numéro CAS |
6880-18-8 |
|---|---|
Formule moléculaire |
C11H9NOS2 |
Poids moléculaire |
235.3 g/mol |
Nom IUPAC |
spiro[1,3-dithiolane-2,6'-isoquinoline]-5'-one |
InChI |
InChI=1S/C11H9NOS2/c13-10-9-2-4-12-7-8(9)1-3-11(10)14-5-6-15-11/h1-4,7H,5-6H2 |
Clé InChI |
IJCZNBZLDZFJGI-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2(S1)C=CC3=C(C2=O)C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)







